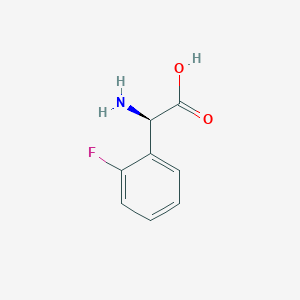

(2R)-2-amino-2-(2-fluorophenyl)acetic acid

Description

BenchChem offers high-quality (2R)-2-amino-2-(2-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(2-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281392 | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138751-03-8 | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138751-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stereochemical Dichotomy: A Comparative Analysis of 2-fluoro-D-phenylglycine and L-phenylglycine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for therapeutic success. Chiral non-proteinogenic amino acids, such as phenylglycine and its derivatives, represent a critical class of building blocks that impart specific stereochemical information onto active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of two pivotal isomers: the naturally configured L-phenylglycine and the synthetically modified 2-fluoro-D-phenylglycine. We will dissect their structural nuances, compare their physicochemical properties, detail their synthesis and analytical separation, and elucidate their distinct yet significant roles in medicinal chemistry. This analysis aims to equip researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to strategically leverage these isomers in the design of next-generation therapeutics.

The Foundation: Chirality in Phenylglycine Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of biological recognition. Most biological macromolecules, such as proteins and nucleic acids, are chiral, leading to stereospecific interactions with small molecule drugs. Amino acids, with the exception of glycine, possess a chiral center at the alpha-carbon (Cα), giving rise to enantiomers designated as L (levorotatory) and D (dextrorotatory).[1]

Phenylglycine is a non-proteinogenic α-amino acid where the side chain is a phenyl group directly attached to the Cα.[2][3][4] This direct attachment, unlike the β-methylene spacer in phenylalanine, imposes significant conformational restrictions on the aromatic side chain.[2] The spatial arrangement of the amino (-NH2) and carboxyl (-COOH) groups around the Cα determines whether the isomer is L-phenylglycine or D-phenylglycine. This seemingly subtle difference has profound implications for biological activity, as enantiomers often exhibit vastly different pharmacological, physiological, and toxicological profiles.[1]

The introduction of a fluorine atom onto the phenyl ring, as in 2-fluoro-D-phenylglycine, adds another layer of complexity and opportunity. Fluorine, being the most electronegative element, can drastically alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions—a strategy now prevalent in modern drug design.[5][6][7]

A Tale of Two Isomers: Structural and Physicochemical Comparison

The core structural difference between L-phenylglycine and 2-fluoro-D-phenylglycine lies in two key areas: the stereochemistry at the Cα and the substitution on the phenyl ring.

-

L-Phenylglycine : Possesses the (S)-configuration at the Cα, analogous to the common proteinogenic amino acids.

-

2-fluoro-D-phenylglycine : Features the (R)-configuration at the Cα and a fluorine atom at the ortho-position of the phenyl ring.

The fluorine substituent significantly impacts the electronic and conformational properties of the molecule. Its strong electron-withdrawing nature can influence the pKa of the amino and carboxyl groups and create unique intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) that are inaccessible to the non-fluorinated counterpart.[8][9]

Table 1: Physicochemical Properties of L-phenylglycine vs. 2-fluoro-D(L)-phenylglycine

| Property | L-Phenylglycine | 2-fluoro-DL-phenylglycine |

| CAS Number | 2935-35-5[10] | 84145-28-8[11][12] |

| Molecular Formula | C₈H₉NO₂[10] | C₈H₈FNO₂[11][12] |

| Molecular Weight | 151.16 g/mol [10] | 169.15 g/mol [11][12] |

| Appearance | White to off-white crystalline powder[13] | Data not available |

| Melting Point | >300 °C[10] | ~290 °C (subl.)[11] |

| Solubility | Slightly soluble in water, ethanol, and acetone[13] | Data not available |

| pKa (α-COOH) | ~1.83[10] | Expected to be lower than phenylglycine due to fluorine's electron-withdrawing effect. |

| Optical Activity [α] | +155° (c=1 in 1 M HCl)[10] | Not applicable for the racemic (DL) mixture. |

Note: Data for the specific 2-fluoro-D-phenylglycine enantiomer is limited; properties for the racemic (DL) mixture are provided where available.

Synthesis and Resolution: Crafting the Chiral Building Blocks

The production of enantiomerically pure phenylglycine derivatives is a critical step for their use in pharmaceuticals. The process typically involves a non-stereoselective synthesis to produce a racemic mixture, followed by a chiral resolution step.

Synthesis of Racemic Phenylglycine

The Strecker synthesis is a well-established and common method for producing racemic phenylglycine. It is a one-pot reaction involving benzaldehyde, ammonia, and cyanide.[3][14]

Chiral Resolution of Phenylglycine

Separating the D- and L-enantiomers from the racemic mixture is paramount. Several industrial-scale methods exist.

-

Diastereomeric Salt Crystallization : This classical method involves reacting the racemic mixture with a chiral resolving agent, such as (+)-camphorsulfonic acid.[15] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then hydrolyzed to yield the desired enantiomer (e.g., D-(-)-Phenylglycine).[15] The resolving agent can then be recovered and recycled.[15]

-

Enzymatic Resolution : Biocatalytic methods offer high enantioselectivity under mild conditions.[16][17] Enzymes like nitrilases can selectively hydrolyze one enantiomer of a nitrile precursor, allowing for the separation of the resulting amino acid from the unreacted nitrile enantiomer.[14][18] This approach is part of a dynamic kinetic resolution process where the unreacted enantiomer can be racemized in-situ to improve the theoretical yield beyond 50%.[18]

Experimental Protocol: Diastereomeric Resolution of DL-Phenylglycine

This protocol is a conceptual representation based on established chemical principles.[15]

-

Salt Formation : Dissolve racemic (DL)-phenylglycine in a suitable hot solvent (e.g., aqueous ethanol).

-

Addition of Resolving Agent : Add an equimolar amount of a chiral resolving agent, such as (+)-10-camphorsulfonic acid, to the solution.

-

Crystallization : Allow the solution to cool slowly. The diastereomeric salt of D-phenylglycine with (+)-camphorsulfonic acid, being less soluble, will preferentially crystallize out of the solution.

-

Isolation : Isolate the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of Enantiomer : Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., ammonium hydroxide) to precipitate the free D-(-)-phenylglycine.

-

Purification : Filter the solid D-(-)-phenylglycine, wash with water to remove residual salts, and dry under vacuum.

-

Recovery : The mother liquor contains the other diastereomeric salt (L-phenylglycine with (+)-camphorsulfonic acid). The L-enantiomer and the resolving agent can be recovered from this solution.

Analytical Differentiation of Isomers

Confirming the enantiomeric purity of the final product is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive is the gold standard for this analysis.

Principle of Chiral HPLC

Chiral separation by HPLC relies on the differential interaction between the two enantiomers and a chiral selector, which is either immobilized on the stationary phase or added to the mobile phase.[19] This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and quantification.[20] Teicoplanin-based and crown ether-based CSPs have shown excellent efficacy in resolving phenylglycine enantiomers.[21][22][23]

Experimental Protocol: Chiral HPLC Analysis of Phenylglycine Enantiomers

This protocol is a representative example for analytical separation.

-

System : A standard HPLC system with a UV detector.

-

Column : Chirobiotic T (Teicoplanin-based) column.[22]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic modifier like methanol or ethanol. The exact ratio must be optimized.[22]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a small amount of the phenylglycine sample in the mobile phase to a concentration of ~1 mg/mL.

-

Injection : Inject 10-20 µL of the sample solution.

-

Analysis : The two enantiomers will elute at different retention times. The peak area is used to calculate the enantiomeric excess (ee%). On teicoplanin columns, L-phenylglycine is typically less retained than D-phenylglycine.[22]

Applications in Medicinal Chemistry: A Study in Contrasts

The choice between L-phenylglycine and a modified D-isomer like 2-fluoro-D-phenylglycine is dictated entirely by the therapeutic goal and the specific biological target.

The Role of L-Phenylglycine

L-Phenylglycine is a versatile building block, primarily recognized for its role in creating chiral pharmaceuticals and as a component in peptide synthesis.[24][25] Its applications include:

-

Chiral Synthesis : It serves as a crucial component in asymmetric synthesis, helping to create other essential chiral molecules.[24][26]

-

Pharmaceutical Development : It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.[24] Some research suggests its derivatives may have potential as PPRE (Peroxisome Proliferator-Activated Receptor) agonists for anti-diabetic applications.[27]

The Strategic Advantage of D-Phenylglycine and Fluorination

The D-isomers of amino acids are less common in nature, which can be a significant advantage in drug design, often conferring resistance to degradation by endogenous proteases.

-

Antibiotic Synthesis : D-phenylglycine is a critical side-chain component for several blockbuster semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, where its structure is essential for oral bioavailability and antibacterial activity.[28]

-

Prodrug and Drug Delivery : D-phenylglycine can act as a carrier to improve the absorption of other drugs. For instance, the dipeptide D-phenylglycine-L-dopa was shown to enhance the intestinal transport and bioavailability of L-dopa by utilizing the PepT1 oligopeptide transporter, presenting a promising strategy for sustained dopamine release in the brain.[29]

The incorporation of fluorine adds further strategic benefits:[5]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism, thereby increasing the drug's half-life.[9]

-

Enhanced Binding Affinity : Fluorine's unique electronic properties can lead to stronger or novel interactions with the target protein, enhancing potency.

-

Modulation of Conformation : Strategic fluorination can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its biological target.[9][]

-

Improved Pharmacokinetics : Fluorination can increase a molecule's lipophilicity, which can improve membrane permeability and absorption.[]

Phosphonic acid analogues of fluorinated phenylglycine have been studied as inhibitors of aminopeptidases, which are targets for anti-cancer agents, demonstrating the potential of these modified scaffolds in enzyme inhibition.[31]

Conclusion and Future Outlook

L-phenylglycine and 2-fluoro-D-phenylglycine are not merely isomeric variations but distinct tools in the armamentarium of the medicinal chemist. L-phenylglycine remains a stalwart chiral building block, essential for constructing complex molecular frameworks. In contrast, 2-fluoro-D-phenylglycine exemplifies the power of strategic modification. Its D-configuration provides metabolic stability and unique transport properties, while the ortho-fluoro substitution offers a powerful method to fine-tune electronic and pharmacokinetic parameters.

The decision to use one isomer over the other is a nuanced one, driven by structure-activity relationships, metabolic profiling, and the specific demands of the biological target. As our understanding of disease pathways deepens and synthetic methodologies advance, the rational design and application of such precisely engineered amino acid isomers will continue to be a driving force in the discovery of safer, more effective medicines. The future will likely see the development of even more sophisticated phenylglycine derivatives, incorporating other halogens or functional groups to further expand their utility in creating targeted and efficient therapeutics.

References

- Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (2018-01-24).

- Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed.

- Chiral Amino Acids Synthesis.

- Enzymatic asymmetric synthesis of chiral amino acids. - Semantic Scholar.

- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed.

- Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - RSC Publishing. (2014-08-27).

- L-Phenylglycine - Chem-Impex.

- L-Phenylglycine | 2935-35-5 - ChemicalBook.

- Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - NIH.

- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. | Sigma-Aldrich.

- Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity - OUCI.

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS.

- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011-11-30).

- Resolution processes - Kessels SA.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024-08-22).

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.

- Understanding L-Phenylglycine: Your Guide to Pharmaceutical Intermediates. (2025-12-28).

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015-05-05).

- Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy - ResearchGate. (2025-08-10).

- Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase - ResearchGate.

- Enantioseparation of Phenylglycine by Ligand Exchange Chromatography | Isan Journal of Pharmaceutical Sciences, IJPS (Isan J Pharm Sci) - ThaiJo.

- L-Phenylglycine BP EP USP CAS 2935-35-5 - Fengchen Group Co., Ltd.

- Fluorinated Amino Acids - BOC Sciences.

- Phenylglycine - Wikipedia.

- CN102887836B - L-phenylglycine derivative and application thereof - Google Patents.

- Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed.

- 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 - Sigma-Aldrich.

- Evidence of d-phenylglycine as delivering tool for improving l-dopa absorption - PMC.

- L-Phenylglycine synthesis - ChemicalBook.

- Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether - ResearchGate. (2025-08-07).

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed.

- Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote.

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (2022-08-05).

- Applications of fluorine-containing amino acids for drug design - PubMed. (2020-01-15).

- 2-Fluoro-DL-α-phenylglycine, CAS 84145-28-8 | SCBT.

- Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC. (2019-09-17).

- Amino Acids for Prodrug Development - BOC Sciences.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

- The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

- D-2-Phenylglycine | 875-74-1 - ChemicalBook. (2026-01-13).

- D-2-Phenylglycine | 875-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Phenylglycine - Wikipedia [en.wikipedia.org]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Phenylglycine | 2935-35-5 [chemicalbook.com]

- 11. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 12. 2-Fluoro-DL-α-phenylglycine, CAS 84145-28-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. L-Phenylglycine BP EP USP CAS 2935-35-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Resolution processes [kesselssa.com]

- 16. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 19. researchgate.net [researchgate.net]

- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 21. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemimpex.com [chemimpex.com]

- 25. nbinno.com [nbinno.com]

- 26. nbinno.com [nbinno.com]

- 27. CN102887836B - L-phenylglycine derivative and application thereof - Google Patents [patents.google.com]

- 28. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 29. Evidence of d-phenylglycine as delivering tool for improving l-dopa absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid via Organocatalytic Strecker Reaction

Executive Summary

This application note details the protocol for the asymmetric synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid (also known as (R)-2-fluorophenylglycine). This target is a critical non-natural amino acid scaffold used in the development of semi-synthetic antibiotics, thrombin inhibitors, and peptide-based therapeutics. The incorporation of the ortho-fluorine atom enhances metabolic stability and lipophilicity compared to the parent phenylglycine.

We utilize a Jacobsen-type Thiourea-catalyzed Asymmetric Strecker Reaction . Unlike classical diastereoselective crystallization methods which suffer from poor atom economy (50% max yield of desired enantiomer), this organocatalytic route offers high enantioselectivity (>95% ee), mild conditions, and scalability.

Key Technical Advantages:

-

Direct Enantiocontrol: Use of the (R,R)-thiourea catalyst grants direct access to the (2R)-enantiomer.

-

Safety Profile: Utilizes Trimethylsilyl Cyanide (TMSCN) instead of gaseous HCN.

-

Racemization Control: Optimized acidic hydrolysis protocols prevent the erosion of chirality common in

-arylglycines.

Mechanistic Insight & Reaction Design

The success of this protocol relies on the Dual Activation Mechanism of the thiourea catalyst. The catalyst acts as a "chiral cleft," simultaneously activating the electrophile (imine) and the nucleophile (cyanide source).

The Catalytic Cycle

The thiourea moiety forms hydrogen bonds with the imine nitrogen, lowering the LUMO energy. Simultaneously, the catalyst's amide or basic functionality directs the attack of the cyanide ion to the Si-face of the imine (for the (R,R)-catalyst), resulting in the (R)-aminonitrile.

Figure 1: Mechanistic pathway of the Thiourea-catalyzed Strecker reaction illustrating the dual activation mode.

Materials and Equipment

Reagent Specifications

| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Critical Attribute |

| 2-Fluorobenzaldehyde | 446-52-6 | 1.0 | Substrate | Purity >98%; Freshly distilled if yellow. |

| Benzhydrylamine | 91-00-9 | 1.05 | Amine Source | Forms removable N-protecting group. |

| TMSCN | 7677-24-9 | 1.5 | Cyanide Source | High Toxicity. Handle in fume hood.[3] |

| (R,R)-Jacobsen Thiourea | 329009-56-1* | 0.05 | Catalyst | (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-1,2-cyclohexanediamine derivative. |

| Toluene | 108-88-3 | Solvent | Anhydrous | Water content <50 ppm (Karl Fischer). |

| Isopropanol (IPA) | 67-63-0 | Additive | 1.5 | Proton source for catalyst turnover. |

*Note: Catalyst CAS is representative of the thiourea class. Ensure (R,R)-configuration for (R)-product.

Equipment

-

Flame-dried Schlenk flasks (25 mL and 100 mL).

-

Argon/Nitrogen manifold.[4]

-

Cryogenic cooler or acetone/dry ice bath (-78°C capability).

-

HPLC with Chiralpak AD-H or OD-H column.

Experimental Protocol

Step 1: Formation of N-Benzhydryl Imine

Context: The imine must be pre-formed to avoid background racemic Strecker reaction.

-

Charge: In a 100 mL flask, dissolve 2-fluorobenzaldehyde (10.0 mmol, 1.24 g) in DCM (30 mL).

-

Add: Add benzhydrylamine (10.5 mmol, 1.92 g) and anhydrous MgSO₄ (2.0 g).

-

React: Stir at Room Temperature (RT) for 6-12 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Filter off MgSO₄ and concentrate in vacuo.

-

Purify: Recrystallize from Hexane/EtOAc if necessary. The imine is moisture sensitive; store under Argon.

Step 2: Catalytic Asymmetric Strecker Reaction

Context: This is the chirality-defining step. Temperature control is vital.

-

Setup: Flame-dry a 50 mL Schlenk flask. Cool to RT under Argon.

-

Dissolve: Add the Imine from Step 1 (5.0 mmol) and (R,R)-Thiourea Catalyst (0.25 mmol, 5 mol%) to anhydrous Toluene (25 mL).

-

Cool: Lower temperature to -30°C . (Lower temperatures increase enantioselectivity but decrease rate).

-

Initiate: Add TMSCN (7.5 mmol, 0.94 mL) dropwise over 5 minutes.

-

Proton Source: Add anhydrous Isopropanol (7.5 mmol) slowly.

-

Expert Note: The alcohol additive accelerates the reaction and helps turnover the silylated catalyst intermediate.

-

-

Incubate: Stir at -30°C for 24–48 hours.

-

Quench: Add saturated NaHCO₃ (10 mL) while still cold. Warm to RT.

-

Extract: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: Analyze crude by Chiral HPLC. Target: >90% ee.

Step 3: Hydrolysis and Deprotection

Context: Phenylglycines are prone to racemization under basic conditions. We use acidic hydrolysis.[5]

-

Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (20 mL) .

-

Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

-

Observation: The benzhydryl group is cleaved under these harsh conditions, often precipitating as diphenylmethane or converting to benzhydryl chloride.

-

-

Cool & Wash: Cool to RT. Wash the aqueous layer with Et₂O (2 x 15 mL) to remove organic byproducts (protecting group residues).

-

Isolation: The product is in the aqueous phase. Concentrate the aqueous phase to dryness to yield the amino acid hydrochloride salt.

-

Neutralization (Optional): To obtain the zwitterion, dissolve in min. water and adjust pH to 6.0 with 2M LiOH or Propylene Oxide. The amino acid precipitates.

-

Final Purification: Recrystallization from Water/Ethanol.

Quality Control & Validation

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10) | > 98% (after recrystallization) |

| Chemical Purity | 1H NMR (D₂O/DCl) | > 98% |

| Specific Rotation | Polarimetry [ | Negative (typically for R-isomer, verify with lit.) |

Troubleshooting Guide

-

Low ee (<80%):

-

Check water content in Toluene. Moisture hydrolyzes the imine, leading to racemic background reaction.

-

Lower reaction temperature to -40°C or -78°C.

-

-

Racemization during Hydrolysis:

-

Do not exceed 6 hours of reflux.

-

Ensure the workup is strictly acidic until the final isolation. Avoid basic pH > 8 during neutralization.

-

Safety & Compliance (HCN Hazard)

CRITICAL WARNING: Although TMSCN is used, contact with water or acid releases Hydrogen Cyanide (HCN) gas.[6]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Waste Disposal: Quench all aqueous waste with Bleach (10% Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do not acidify cyanide waste.[6]

-

First Aid: Have an HCN antidote kit (e.g., Hydroxocobalamin) immediately available in the lab.

References

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

-

Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation. Journal of the American Chemical Society, 131(42), 15358–15374. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Clark, J. D., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(16), 6899–6905. [Link]

Sources

Enzymatic kinetic resolution of 2-fluorophenylglycine esters

Application Note & Protocol Guide

Enzymatic Kinetic Resolution of 2-Fluorophenylglycine Esters: A High-Fidelity Approach to Chiral Purity

Abstract

Optically pure non-natural amino acids, such as the enantiomers of 2-fluorophenylglycine, are critical building blocks in modern drug discovery and development.[1][2][3] Their incorporation into peptides or drug candidates can significantly modulate biological activity and pharmacokinetic properties.[4] This application note provides a detailed guide to the enzymatic kinetic resolution (EKR) of racemic 2-fluorophenylglycine esters, a robust and sustainable method for accessing these valuable chiral molecules. We delve into the core principles of lipase-catalyzed resolution, offer field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for both hydrolysis and transesterification reactions. This guide is intended for researchers, chemists, and process development scientists seeking to implement efficient and highly selective biocatalytic methods for the synthesis of enantiomerically pure pharmaceutical intermediates.

Introduction: The Imperative for Chiral 2-Fluorophenylglycine

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] Enantiomers of 2-fluorophenylglycine, in particular, serve as key chiral synthons for a variety of bioactive compounds. As regulatory agencies and the principles of stereopharmacology demand enantiomerically pure active pharmaceutical ingredients (APIs), the development of efficient, scalable, and green methods for their synthesis is paramount.

Enzymatic kinetic resolution (EKR) stands out as a premier technique for separating racemic mixtures.[5] By leveraging the inherent stereoselectivity of enzymes like lipases, one enantiomer of a racemic substrate is preferentially transformed into a product, leaving the unreacted enantiomer enriched.[5] This biocatalytic approach offers significant advantages over traditional chemical methods, including:

-

Exceptional Enantioselectivity: Enzymes often provide unparalleled levels of stereochemical control, leading to products with very high enantiomeric excess (ee).

-

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

-

Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.

This guide focuses on the practical application of lipases for the kinetic resolution of 2-fluorophenylglycine esters, providing the necessary foundation and protocols for successful implementation in a research setting.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR exploits the difference in reaction rates between two enantiomers when they interact with a chiral catalyst, in this case, an enzyme. The enzyme's active site creates a chiral environment where one enantiomer (the 'fast-reacting' one) fits more productively than the other, leading to its preferential conversion.

The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E-value) , which is a measure of the enzyme's selectivity. It is defined by the ratio of the specificity constants for the two enantiomers. A high E-value (typically E > 100) is indicative of an excellent resolution, capable of producing both the product and the remaining substrate in high enantiomeric purity.

Figure 1: Principle of Enzymatic Kinetic Resolution (EKR). A lipase selectively converts one enantiomer (e.g., S) at a much faster rate (k_fast) than the other (k_slow), resulting in an enantiomerically enriched product and the unreacted substrate of the opposite configuration.

Key Experimental Considerations

The success of an EKR is critically dependent on the careful selection of several parameters. The interplay between the enzyme, substrate, and solvent system governs both the reaction rate and, more importantly, the enantioselectivity.

Enzyme Selection

Lipases are the most versatile and widely used enzymes for the resolution of esters due to their stability in organic solvents, broad substrate scope, and lack of a need for cofactors.[6][7]

-

Candida antarctica Lipase B (CALB): Often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), CALB is the workhorse for biocatalysis.[6][8] It is renowned for its high activity, excellent stability, and high enantioselectivity across a vast range of substrates, including amino esters.[8][9]

-

Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, this enzyme is another excellent choice and sometimes shows complementary selectivity to CALB.[10]

-

Pseudomonas fluorescens Lipase (Lipase AK): This lipase has demonstrated good enantioselectivity in the resolution of various chiral compounds.[11]

Insight: Always begin by screening a small panel of commercially available lipases. While CALB is often the best, another lipase might surprisingly offer superior E-values for a specific substrate.

Substrate: The Ester Moiety

The nature of the alcohol group in the 2-fluorophenylglycine ester can influence the reaction. Simple alkyl esters like methyl, ethyl, or butyl are common starting points. The steric bulk of the ester group can affect how the substrate docks into the enzyme's active site, thereby altering both reaction speed and selectivity.

The Solvent System: A Critical Choice

The choice of solvent is arguably the most critical parameter for tuning lipase enantioselectivity.[12] Lipases are typically more active and selective in hydrophobic, non-polar organic solvents.

-

Why Organic Solvents? Performing the reaction in an organic medium suppresses water-dependent side reactions (in the case of transesterification) and helps maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, without dissolving it.

-

Solvent Effects: The solvent influences the enzyme's conformational flexibility.[13] Excessive rigidity in very non-polar solvents can hinder the "induced fit" mechanism required for substrate binding, while more polar solvents can strip the essential water layer, leading to inactivation.[14]

-

Common Solvents:

-

Hydrocarbons: Hexane, Heptane, Toluene

-

Ethers: Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF), 2-Methyl-THF

-

Ketones: Acetone (less common, can sometimes act as an acyl acceptor)

-

Insight: MTBE is an excellent starting point. It is a good solvent for many organic substrates, has a low boiling point for easy removal, and generally promotes high lipase selectivity. The enantioselectivity of a lipase can exhibit significant changes depending on the solvent composition and temperature.[12]

Detailed Protocols

The following protocols are designed as robust starting points. Researchers are encouraged to optimize these conditions for their specific setup.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Lipase-Catalyzed Hydrolysis of Racemic 2-Fluorophenylglycine Methyl Ester

This protocol uses water as the nucleophile to selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, which can be easily separated from the unreacted ester by acid-base extraction.

Workflow Diagram

Figure 2: Experimental workflow for the hydrolytic kinetic resolution of 2-fluorophenylglycine methyl ester.

Materials and Reagents:

-

Racemic 2-fluorophenylglycine methyl ester (1.0 g, 5.46 mmol)

-

Immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% w/w)

-

Methyl tert-butyl ether (MTBE) (25 mL)

-

Phosphate buffer (0.1 M, pH 7.0) (25 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl), 2 M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chiral HPLC column and system for analysis

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the racemic 2-fluorophenylglycine methyl ester (1.0 g).

-

Solvent Addition: Add MTBE (25 mL) and phosphate buffer (25 mL). Stir until the ester is fully dissolved in the organic phase.

-

Enzyme Addition: Add the immobilized CALB (100 mg).

-

Reaction: Stir the biphasic mixture vigorously at 35°C. The vigorous stirring is essential to ensure sufficient mixing between the organic and aqueous phases.

-

Monitoring: After 1 hour, and then every 2-4 hours, pause stirring, allow the layers to separate briefly, and withdraw a small aliquot (~50 µL) from the top organic layer. Prepare the sample for chiral HPLC analysis to determine the conversion and the enantiomeric excess of the remaining ester (ee_s). The goal is to stop the reaction as close to 50% conversion as possible.

-

Quenching: Once the reaction reaches ~50% conversion (typically 12-24 hours), stop the stirring and filter the mixture through a small plug of celite or glass wool to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried, and reused.

-

Work-up (Extraction): a. Transfer the filtrate to a separatory funnel. b. Extract the organic layer with saturated NaHCO₃ solution (3 x 20 mL). This will move the deprotonated carboxylic acid product into the aqueous layer. c. Organic Layer: Keep the organic layer, which contains the unreacted (R)-ester. Wash it with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester. d. Aqueous Layer: Combine the aqueous extracts. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 2 M HCl. A white precipitate of the carboxylic acid should form. e. Extract the acidified aqueous layer with MTBE or ethyl acetate (3 x 30 mL). f. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-acid.

-

Characterization: Confirm the purity and determine the final ee of both the recovered ester and the acid product by chiral HPLC.

Protocol B: Lipase-Catalyzed Transesterification of Racemic 2-Fluorophenylglycine Ethyl Ester

This protocol uses an alcohol (e.g., n-butanol) as a nucleophile in an organic solvent to selectively convert one ester enantiomer into a different ester. This method is advantageous for substrates that are sensitive to water.

Materials and Reagents:

-

Racemic 2-fluorophenylglycine ethyl ester (1.0 g, 5.07 mmol)

-

Immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% w/w)

-

n-Butanol (0.75 mL, 8.1 mmol, ~1.6 equiv.)

-

Anhydrous Toluene (50 mL)

-

Molecular sieves (4Å, activated, ~1 g)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask containing activated 4Å molecular sieves and a magnetic stir bar, add the racemic 2-fluorophenylglycine ethyl ester (1.0 g).

-

Solvent and Reagent Addition: Add anhydrous toluene (50 mL) followed by n-butanol (0.75 mL).

-

Enzyme Addition: Add the immobilized CALB (100 mg).

-

Reaction: Seal the flask under an inert atmosphere (N₂ or Argon) and stir the mixture at 45°C.

-

Monitoring: Periodically withdraw aliquots, filter through a syringe filter to remove enzyme particles, and analyze by chiral HPLC or GC to monitor the formation of the butyl ester product and the consumption of the ethyl ester substrate.

-

Quenching: When the reaction approaches 50% conversion, filter off the enzyme and molecular sieves and wash them with fresh toluene.

-

Work-up (Purification): Concentrate the filtrate under reduced pressure. The resulting residue will contain the unreacted (R)-ethyl ester and the newly formed (S)-butyl ester. These two compounds can be separated by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Analyze the purified fractions by chiral HPLC to determine the enantiomeric excess of each component.

Analytical Method: Chiral HPLC

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution. Chiral HPLC is the gold standard method.[15][16]

-

Column: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or crown ethers are often effective for amino acid derivatives.[17][18]

-

Mobile Phase: A mixture of hexane/isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) is a common starting point. The additive is used to improve peak shape by protonating or deprotonating the amino group.

-

Sample Preparation: Dilute the aliquot from the reaction mixture in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Detection: UV detection is typically used, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 220 nm).

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = [ (A1 - A2) / (A1 + A2) ] * 100

Data Presentation and Interpretation

Systematic optimization involves comparing results under different conditions. The use of tables is highly recommended for clarity.

Table 1: Screening of Different Lipases for the Hydrolysis of (±)-2-Fluorophenylglycine Methyl Ester

| Entry | Lipase | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |

|---|---|---|---|---|---|---|

| 1 | C. antarctica B (CALB) | 16 | 49 | 95 | >99 | >200 |

| 2 | P. cepacia (PCL) | 24 | 51 | 88 | 92 | 45 |

| 3 | P. fluorescens (AK) | 20 | 45 | 92 | 98 | 120 |

| 4 | C. rugosa (CRL) | 48 | 35 | 40 | 75 | 8 |

Conditions: Substrate (0.1 M) in MTBE/phosphate buffer (1:1), 35°C. Data are representative.

Table 2: Effect of Solvent on the CALB-catalyzed Transesterification with n-Butanol

| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | E-value |

|---|---|---|---|---|---|

| 1 | Toluene | 45 | 12 | 50 | 185 |

| 2 | Hexane | 45 | 18 | 48 | 150 |

| 3 | MTBE | 45 | 10 | 52 | >200 |

| 4 | Acetonitrile | 45 | 48 | 20 | 15 |

Conditions: Substrate (0.1 M), n-butanol (1.6 equiv.), CALB (10% w/w). Data are representative.

Insight: The data clearly shows the superiority of CALB for this transformation (Table 1) and the strong influence of the solvent, with the polar aprotic solvent acetonitrile performing poorly compared to ethers and hydrocarbons (Table 2).[14]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive enzyme. 2. Presence of inhibitors. 3. Incorrect solvent or pH. | 1. Use a fresh batch of enzyme. 2. Ensure high purity of starting materials. 3. Screen different solvents; ensure buffer pH is optimal for hydrolysis (~pH 7). |

| Low Enantioselectivity (Low E-value) | 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Temperature is too high. | 1. Screen other lipases. 2. Screen a range of non-polar solvents (e.g., hexane, toluene, MTBE).[12] 3. Lower the reaction temperature (e.g., from 45°C to 30°C); this often increases E-value at the cost of reaction rate. |

| Reaction Stalls Before 50% Conversion | 1. Product inhibition. 2. Change in pH during hydrolysis. 3. Enzyme denaturation. | 1. For transesterification, use an acyl donor that generates an easily removed byproduct (e.g., vinyl acetate). 2. Use a buffered system for hydrolysis to maintain pH. 3. Avoid excessively high temperatures or aggressive solvents. |

Conclusion

The enzymatic kinetic resolution of 2-fluorophenylglycine esters is a powerful and highly reliable method for producing enantiomerically pure isomers essential for pharmaceutical research. By carefully selecting the enzyme, solvent, and reaction type (hydrolysis or transesterification), researchers can achieve excellent enantioselectivity and yield. The protocols and insights provided in this application note serve as a comprehensive starting point for the successful implementation of this green and efficient biocatalytic strategy.

References

-

Engström, K., & Bäckvall, J. E. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. European Journal of Organic Chemistry, (10), 1827-1830. Available from: [Link]

-

van Tol, J. B., Jongejan, J. A., Geerlof, A., & Duine, J. A. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. Available from: [Link]

-

Li, G., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Available from: [Link]

-

de Souza, R. O. M. A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5434. Available from: [Link]

-

Pollegioni, L., & Molla, G. (2011). Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids. In: Pollegioni, L., Servi, S. (eds) Unnatural Amino Acids. Methods in Molecular Biology, vol 794. Humana Press. Available from: [Link]

-

Tang, S. L. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. The University of Manchester (Thesis). Available from: [Link]

-

Bäckvall, J. E., et al. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. ResearchGate. Available from: [Link]

-

Sugihara, A., et al. (2000). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. Journal of Organic Chemistry, 65(10), 3011-3019. Available from: [Link]

-

Reddy, K. H. V., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. Available from: [Link]

-

Reddy, K. H. V., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. Available from: [Link]

-

de Koning, C. B., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(46), 13233-13238. Available from: [Link]

-

Sánchez, M. J., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42. Available from: [Link]

-

Persson, M., et al. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Enzyme and Microbial Technology, 30(7), 916-923. Available from: [Link]

-

de Koning, C. B., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available from: [Link]

-

Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 29(44), 5575-5578. Available from: [Link]

-

Costa, A. C. S., et al. (2021). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. ResearchGate. Available from: [Link]

-

Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. NHBS Academic & Professional Books. Available from: [Link]

-

Zhang, Z., et al. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α- and β-Amino Acids. Advanced Synthesis & Catalysis, 362(24), 5538-5563. Available from: [Link]

-

Shcherbakov, D., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4101. Available from: [Link]

-

Gröger, H., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available from: [Link]

-

Attimarad, M., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

-

Liu, W. B., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 11(1), 583. Available from: [Link]

-

Zhang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(10), 5535. Available from: [Link]

-

Lee, S. H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2410. Available from: [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. Available from: [Link]

-

Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

-

Sybilska, D., et al. (2025). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available from: [Link]

-

Mondal, B., & Prasad, K. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available from: [Link]

-

D'Arrigo, P., et al. (2006). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering, 23(4). Available from: [Link]

-

Novogrodskiy, N. V., et al. (2016). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of Organic Chemistry, 81(17), 7747-57. Available from: [Link]

-

Pierwocha, M., et al. (2025). Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. Unnatural Amino Acids: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]

- 3. search.library.ucsf.edu [search.library.ucsf.edu]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]

- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]

- 15. uma.es [uma.es]

- 16. heraldopenaccess.us [heraldopenaccess.us]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

Application Note: Navigating the Challenges of Solid-Phase Peptide Synthesis with Sterically Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Advantage and Synthetic Hurdle of Steric Hindrance

In the realm of peptide science and therapeutic development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues, offers a significant strategic advantage. These non-proteinogenic amino acids impose rigid conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures like helices and β-turns.[1][2][3] This structural pre-organization can enhance proteolytic resistance, improve receptor binding affinity, and increase bioavailability, making peptides containing these residues highly valuable as therapeutic candidates and pharmacological probes.[2][3]

However, the very steric bulk that confers these desirable properties also presents a formidable challenge to their efficient incorporation during solid-phase peptide synthesis (SPPS).[4][5][6][7] The increased steric hindrance around the α-carbon or the amide nitrogen can severely impede coupling reactions, leading to incomplete acylation, low yields, and the accumulation of deletion sequences.[4][5][6][7] This application note provides a comprehensive guide for researchers to navigate the complexities of SPPS with sterically hindered amino acids, offering mechanistic insights, field-proven strategies, and detailed protocols to overcome these synthetic obstacles.

The Mechanism of Steric Hindrance in SPPS: A Molecular Bottleneck

The fundamental challenge in coupling sterically hindered amino acids lies in the restricted access to the reactive centers. In a standard SPPS cycle, the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is the rate-limiting step.

Several factors contribute to the difficulty of this process with hindered residues:

-

Reduced Nucleophilicity: In N-methylated amino acids, the presence of the methyl group on the amide nitrogen decreases its nucleophilicity, slowing down the coupling reaction.

-

Steric Shielding: For α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), the two substituents on the α-carbon physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5][6]

-

Aggregation: Sequences containing multiple hydrophobic and sterically hindered residues have a high propensity to form inter- and intramolecular hydrogen bonds, leading to on-resin aggregation.[8][9][10][11][12] This aggregation can physically block reactive sites, further hindering coupling and deprotection steps.

The following diagram illustrates the steric clash that occurs during the coupling of a hindered amino acid.

Caption: Steric hindrance during the coupling of a bulky amino acid in SPPS.

Strategies for Overcoming Steric Hindrance

A multi-faceted approach is often necessary to successfully synthesize peptides containing sterically hindered residues. The following strategies, employed individually or in combination, can significantly improve coupling efficiencies and overall yields.

Enhanced Activation: The Power of Modern Coupling Reagents

Standard carbodiimide-based coupling reagents are often insufficient for driving the acylation of hindered amino acids to completion.[13] The use of more potent activating agents is crucial.

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[14][15] These reagents form highly reactive OAt or Oxyma esters, which can overcome the steric barrier.[15]

-

Fluoroformamidinium Salts: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ, which are particularly well-suited for the coupling of α,α-disubstituted amino acids like Aib.[14]

The Energy Boost: Microwave-Assisted SPPS

The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[4][5][16] Microwave heating can dramatically accelerate coupling and deprotection reactions by:

-

Increasing Reaction Kinetics: The direct heating of the solvent and reagents leads to a significant increase in the rate of reaction.

-

Disrupting Aggregation: Microwave energy can help to break up the secondary structures that lead to on-resin aggregation, improving the accessibility of reactive sites.[17]

Microwave-enhanced SPPS has been shown to enable the efficient coupling of bulky amino acids like Aib and N-methylated residues in significantly shorter timeframes and with higher purities compared to conventional methods.[4][16]

Disrupting Aggregation: Backbone Protection and Solubilizing Strategies

For longer or more aggregation-prone sequences, preventing the formation of secondary structures is paramount.

-

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which are cyclic derivatives of Ser or Thr, introduces a "kink" into the peptide backbone that disrupts the formation of β-sheets.[8][9][18][19] These are incorporated as a dipeptide unit and the native Ser or Thr residue is regenerated during the final cleavage from the resin.[9][19]

-

Backbone Amide Protection: The use of the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone amide nitrogen of a residue preceding a difficult coupling can prevent aggregation.[20]

-

Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as LiCl or NaClO₄, can help to disrupt existing secondary structures before a difficult coupling step.[9]

-

Optimized Solvent Systems: While DMF is the standard solvent for SPPS, for aggregating sequences, switching to or using a mixture with more polar solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation.[9][11] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also proven effective for synthesizing hydrophobic peptides.[11]

Strategic Resin Selection

The choice of solid support can also influence the success of synthesizing sterically hindered peptides.

-

Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between the growing peptide chains, thereby reducing intermolecular aggregation.[9]

-

PEG-Based Resins: Resins that incorporate polyethylene glycol (PEG) linkers can improve the solvation of the peptide chain within the resin matrix, which is particularly beneficial for complex and aggregation-prone sequences.[8][9]

Protocols for the Synthesis of a Model Peptide Containing Aib

This section provides a detailed protocol for the manual synthesis of a model peptide, Ac-Tyr-Aib-Ala-NH₂, on a Rink Amide resin. This peptide incorporates the sterically hindered α,α-disubstituted amino acid, Aib.

Materials and Reagents

| Reagent | Supplier |

| Rink Amide Resin (0.4-0.6 mmol/g) | e.g., MilliporeSigma |

| Fmoc-Ala-OH | e.g., Bachem |

| Fmoc-Aib-OH | e.g., Bachem |

| Fmoc-Tyr(tBu)-OH | e.g., Bachem |

| HATU | e.g., CEM Corporation |

| N,N-Diisopropylethylamine (DIPEA) | e.g., MilliporeSigma |

| Piperidine | e.g., MilliporeSigma |

| N,N-Dimethylformamide (DMF) | e.g., MilliporeSigma |

| Dichloromethane (DCM) | e.g., MilliporeSigma |

| Acetic Anhydride | e.g., MilliporeSigma |

| Trifluoroacetic Acid (TFA) | e.g., MilliporeSigma |

| Triisopropylsilane (TIS) | e.g., MilliporeSigma |

| Dithiothreitol (DTT) | e.g., MilliporeSigma |

| Diethyl Ether | e.g., MilliporeSigma |

Experimental Workflow

The following diagram outlines the key steps in the synthesis of the model peptide.

Caption: Workflow for the SPPS of a peptide containing a sterically hindered Aib residue.

Step-by-Step Protocol

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of the First Amino Acid (Fmoc-Ala-OH):

-

In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate for 1 hour.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

-

Wash the resin as in step 2.

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of the Sterically Hindered Amino Acid (Fmoc-Aib-OH):

-

Prepare the activation mixture with Fmoc-Aib-OH as in step 3.

-

Add to the resin and agitate for 2 hours.

-

It is highly recommended to perform a double coupling for Aib. After the first coupling and washing, repeat the coupling step with a fresh activation mixture for another 2 hours.[1]

-

Perform a Kaiser test to ensure complete coupling.

-

Wash the resin as in step 2.

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of the Third Amino Acid (Fmoc-Tyr(tBu)-OH):

-

Couple Fmoc-Tyr(tBu)-OH as described in step 3.

-

Wash the resin as in step 2.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation:

-

Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

-

Agitate for 30 minutes.

-

Wash the resin as in step 2 and finally with DCM.

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:2.5:2.5:1).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of Hindered Residue (Positive Kaiser Test) | Insufficient activation, steric hindrance, on-resin aggregation. | Perform a double or even triple coupling. Switch to a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time and/or temperature (if using a microwave synthesizer).[4][16] |

| Deletion of Hindered Residue in Final Product | Incomplete coupling of the hindered amino acid. | See above. Also, consider using a lower loading resin to reduce steric hindrance between peptide chains.[9] |

| Low Overall Yield | Cumulative effect of incomplete couplings and deprotections, on-resin aggregation. | Employ a combination of strategies: microwave synthesis, potent coupling reagents, aggregation-disrupting techniques (e.g., pseudoprolines, chaotropic salts).[8][9][16] |

| Poor Solubility of the Crude Peptide | High content of hydrophobic and/or hindered amino acids. | Use a "magic mixture" of solvents for synthesis.[11] Consider incorporating a temporary solubilizing tag.[21] |

Conclusion: A Pathway to Success

The synthesis of peptides containing sterically hindered amino acids is undoubtedly challenging, but with a rational approach and the application of modern synthetic strategies, it is a readily achievable goal. By understanding the underlying mechanisms of steric hindrance and employing a combination of advanced coupling reagents, microwave energy, and aggregation-disrupting techniques, researchers can unlock the potential of these structurally unique building blocks. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of conformationally constrained peptides for a wide range of applications in research and drug development.

References

-

CEM Corporation. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

-

ResearchGate. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

-

Wikipedia. Pseudoproline. [Link]

-

Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. PMC. [Link]

-

PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Gutsmiedl, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

-

Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. [Link]

-

Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. [Link]

-

LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

-

GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

-

Zhang, D., et al. (2025). Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science. [Link]

-

ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

-

Zhang, X., et al. (2021). On-resin peptide ligation via C-terminus benzyl ester. Science China Chemistry. [Link]

-

Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Marti, C., & Cativiela, C. (2012). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. [Link]

-

Camarero, J. A., et al. (2004). On-resin native chemical ligation for cyclic peptide synthesis. PubMed. [Link]

-

Fields, G. B. (Ed.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In ACS Symposium Series. American Chemical Society. [Link]

-

RSC Publishing. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. [Link]

-

Clayden, J., et al. (2014). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

-

Chemistry World. Peptide ligation strategy unlocks diverse range of structural motifs. [Link]

- Google Patents. WO2020169658A2 - Aminoacyl-trna synthetases and uses hereof.

-

Powder Systems. What is Solid-phase Peptide Synthesis?. [Link]

-

Gaehde, S. A., & Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

-

CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

-

Gutsmiedl, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

-

Request PDF. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 16. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pseudoproline - Wikipedia [en.wikipedia.org]

- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 21. genscript.com [genscript.com]

Troubleshooting & Optimization

Minimizing side reactions with ortho-fluorine substitution

Ticket ID: #F-ORTHO-001 Subject: Minimizing Side Reactions in Ortho-Fluorine Substitution Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Ortho-Fluorine Technical Support Center. You are likely here because your fluorinated scaffold is behaving unpredictably—yielding defluorinated byproducts, regioisomers, or tars.

The fluorine atom is a "deceptive" substituent. It is isosteric with hydrogen yet possesses the highest electronegativity of all elements (

This guide is structured to troubleshoot the three most common failure modes:

-

Unwanted Nucleophilic Attack (SNAr)

-

Benzyne Elimination during Metalation

-

The "Halogen Dance" (Isomerization)

Module 1: The SNAr Trap

The Issue: You are attempting a substitution elsewhere on the ring, but your nucleophile attacks the carbon bearing the fluorine atom, leading to defluorination.

The Mechanism:

Fluorine is a poor leaving group in

Troubleshooting Protocol

Diagnostic: Check your substrate. Is there a nitro (

| Variable | Recommendation | Causality |

| Nucleophile | Use "Soft" Nucleophiles (e.g., thiolates, neutral amines) over "Hard" ones (alkoxides). | Hard nucleophiles are driven by charge control and are more attracted to the highly polarized C-F bond. |

| Solvent | Switch from Polar Aprotic (DMF, DMSO) to Polar Protic (iPrOH) or Non-Polar (Toluene). | Polar aprotic solvents strip the cation from the nucleophile, leaving a "naked," highly reactive anion that attacks C-F aggressively. |

| Temperature | Maintain | The activation energy for |

Visualizing the Risk:

Figure 1: Decision tree for assessing the risk of unwanted defluorination.

Module 2: Preventing Benzyne Formation

The Issue: You are using a strong base (e.g.,

The Mechanism:

The proton ortho to a fluorine atom is highly acidic (

Step-by-Step Protocol: The "Safe Lithiation" Window

-

Reagent Selection:

-

Avoid:

-BuLi (too nucleophilic, attacks the ring). -

Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA. These are bulky, non-nucleophilic bases.

-

Advanced: Use "Turbo-Grignards" (

) if halogen-metal exchange is an option, as Mg species are less prone to elimination than Li species.

-

-

Temperature Control (The Critical Factor):

-

Standard Lithiation:

is mandatory. -

Benzyne Threshold: Elimination typically begins at

. -

Quenching: You must add your electrophile at

. Do not allow the reaction to warm up until the quench is complete.

-

-